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Abstract

1-[4-(4-Fluorophenoxy)phenyl]ethanone is a ketone derivative with a chemical structure that
makes it a valuable intermediate in the synthesis of various biologically active molecules. Its
core structure, featuring a fluorophenoxy-substituted phenyl ring attached to an ethanone
group, is a key pharmacophore in compounds targeting a range of biological processes. This
technical guide provides an in-depth overview of its chemical identity, synthesis, and the
pharmacological significance of its derivatives, with a focus on experimental data and
methodologies relevant to drug discovery and development.

Chemical Identity and Properties

The compound 1-[4-(4-Fluorophenoxy)phenyl]ethanone is an aromatic ketone.
Understanding its chemical nomenclature and properties is fundamental for its application in
research and synthesis.

IUPAC Name: 1-[4-(4-fluorophenoxy)phenyl]ethanone
Synonyms:

e 4'-(4-Fluorophenoxy)acetophenone
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e p-(4-Fluorophenoxy)acetophenone

e 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-one

Identifier Value

CAS Number 35114-93-3[1]
Molecular Formula C14H11FO2[1]
Molecular Weight 230.24 g/mol [1]
Appearance Off-white crystals[1]
Melting Point 66-72 °C[1]

Purity >99% (HPLC)[1]

Synthesis and Characterization

The synthesis of 1-[4-(4-Fluorophenoxy)phenyl]lethanone and its derivatives is of significant
interest in medicinal chemistry. Below are representative experimental protocols for analogous
compounds, which can be adapted for the synthesis of the title compound.

General Synthesis Protocol for Chalcone Derivatives (an
analogous reaction)

A common synthetic route for related chalcones involves a Claisen-Schmidt condensation. This
can be adapted for the synthesis of various derivatives.

Experimental Protocol:

e To a solution of an appropriate acetophenone derivative (e.g., 1-(4-bromophenyl)ethanone,
10 mmol) and a substituted benzaldehyde (e.qg., 4-fluorobenzaldehyde, 10 mmol) in ethanol,
a solution of potassium hydroxide (40 mmol) is added.

e The reaction mixture is stirred at room temperature.

e The progress of the reaction is monitored by thin-layer chromatography (TLC).
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e Upon completion, the crude product is purified by recrystallization from a suitable solvent,
such as ethanol, to yield the desired chalcone.

Spectroscopic Data

Characterization of the synthesized compounds is crucial. Below is a table summarizing typical
spectroscopic data for a related chalcone derivative, (E)-1-(4-bromophenyl)-3-(4-

fluorophenyl)prop-2-en-1-one.

Spectroscopic Data Values

7.89 (d, J=8.5 Hz, 2H), 7.79 (d, J = 15.7 Hz,
1H NMR (400 MHz, CDCls) & 1H), 7.67 (s, 2H), 7.64 (s, 2H), 7.41 (d, J = 15.7
Hz, 1H), 7.12 (s, 2H)

189.13, 165.44, 162.94, 136.84, 131.98, 130.95
13C NMR (101 MHz, CDCls) & (d, J = 3.4 Hz), 130.47 (d, J = 8.6 Hz), 130.01,
128.00, 121.12

3061, 1664, 1598, 1589, 1510, 1414, 1334,
FT-IR (KBr,cm~1) v 1232, 1210, 1175, 1158, 1070, 1030, 995, 816,
804, 509

Pharmacological Significance and Biological
Activity of Derivatives

Derivatives of 1-[4-(4-Fluorophenoxy)phenyl]ethanone have shown a wide range of
pharmacological activities, making this scaffold a promising starting point for the development
of novel therapeutics.

Anticancer Activity

Several derivatives have been investigated for their potential as anticancer agents. For
instance, some phenylpropiophenone derivatives have demonstrated cytotoxic activity against
various cancer cell lines, including HeLa, MCF-7, and K562.
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Derivative Type Cancer Cell Line Observed Activity
Chalcone and Propafenone HelLa, Fem-X, PC-3, MCF-7, ) o
o Cytotoxic activity
derivatives LS174, K562
2-(4-(2,4-
dimethoxybenzoyl)phenoxy)-1- Good antiproliferative activit
) y o Yhp V) K562 and CEM (human ) P Y
(4-(3-(piperidin-4- ) ) with 1Cso values from 1.6 to 8.0
o leukemic cell lines)
yl)propyl)piperidin-1- uM[2]

yl)ethanone derivatives

Anticonvulsant Activity

Certain derivatives of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole, which share a phenoxyphenyl
moiety, have been synthesized and evaluated as benzodiazepine receptor agonists with
anticonvulsant properties. The introduction of an amino substituent at position 5 of the 1,3,4-
oxadiazole ring resulted in a compound with respectable anticonvulsant effects in
pentylenetetrazole-induced convulsion tests.

Sodium Channel Blockade

A derivative, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, has been
identified as a potent, broad-spectrum state-dependent sodium channel blocker. This
compound showed efficacy in rat models of neuropathic, inflammatory, and postsurgical pain
with a superior therapeutic index compared to existing drugs like carbamazepine and
lamotrigine.

Signaling Pathways and Mechanisms of Action

The anticancer effects of some derivatives are linked to the inhibition of key signaling pathways
involved in tumor growth and angiogenesis. A notable example is the inhibition of the VEGFR-2
and downstream MAPK signaling pathways.

VEGFR-2 and MAPK Signaling Pathway Inhibition

A novel series of pyrazolo[3,4-d]pyrimidines based on a phenylfuroxan scaffold, which are
structurally related, were found to inhibit VEGFR-2. The lead compound from this series
demonstrated potent anticancer activity by modulating the MAPK signaling pathway.[3]
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Key observations for the lead compound:

Inhibited VEGFR-2 with an ICso of 0.092 pM.

Decreased the levels of total ERK and its phosphorylated form.

Down-regulated the metalloproteinase MMP-9.

Over-expressed p21 and p27, leading to subG1 cell-cycle arrest and apoptosis.

Suppressed metastasis by modulating E-cadherin and N-cadherin expression.

Below is a diagram illustrating the proposed mechanism of action.
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Caption: Proposed mechanism of a derivative inhibiting the VEGFR-2 signaling pathway.
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Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique used to predict the biological activity of chemical
compounds based on their structural properties. This approach is valuable in drug discovery for
designing and optimizing lead compounds. For derivatives of 1-[4-(4-
Fluorophenoxy)phenyl]ethanone, QSAR studies can help in identifying the key molecular
descriptors that correlate with their anticancer or other pharmacological activities.

Logical Workflow for a QSAR Study:

Dataset of Calculation of
1-[4-(4-Fluorophenoxy)phenyl] «. | Molecular Descriptors «_| Model Development ~ Model Validation | Prediction of Activity
ethanone Derivatives “| (e.g., electronic, steric, “1 (e.g., MLR, PLS) “7| (Internal and External) “7| for New Derivatives

and their Biological Activities hydrophobic properties)

Click to download full resolution via product page
Caption: A typical workflow for a QSAR study.

By applying QSAR, researchers can rationally design new derivatives of 1-[4-(4-
Fluorophenoxy)phenyl]ethanone with potentially enhanced therapeutic properties, thereby
accelerating the drug development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Fluorophenoxy)phenyllethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334159#1-4-4-fluorophenoxy-phenyl-ethanone-
iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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